methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
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Overview
Description
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiazine ring system, which is a fused heterocyclic ring containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-ethylbenzaldehyde with 2-aminothiophenol to form the benzothiazine ring system. This intermediate is then reacted with methyl chloroformate to introduce the carboxylate group. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide moiety. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazine ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process. The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Methyl 4-(3-ethylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other benzothiazine derivatives, such as:
Methyl 4-(3-methylphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Similar structure but with a methyl group instead of an ethyl group.
Methyl 4-(3-chlorophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Contains a chlorine atom instead of an ethyl group.
Methyl 4-(3-phenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide: Lacks the ethyl group on the phenyl ring. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-13-7-6-8-14(11-13)19-12-17(18(20)23-2)24(21,22)16-10-5-4-9-15(16)19/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMVVBFSEJAZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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